molecular formula C9H8N2O B1440213 2-(Furan-2-yl)pyridin-4-amine CAS No. 1159817-12-5

2-(Furan-2-yl)pyridin-4-amine

Cat. No. B1440213
M. Wt: 160.17 g/mol
InChI Key: JXBIVANENPNFOP-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)pyridin-4-amine” is a chemical compound with the molecular formula C9H8N2O . It is a derivative of pyridine and furan, two important heterocyclic compounds. The compound has a molecular weight of 160.18 .


Synthesis Analysis

The synthesis of a similar compound, “2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine”, involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .


Molecular Structure Analysis

The molecular structure of “2-(Furan-2-yl)pyridin-4-amine” can be analyzed using various spectroscopic techniques. The dihedral angle between the furan and pyridine rings in a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, is 73.52 (14)° .


Chemical Reactions Analysis

The compound “2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine” was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring .


Physical And Chemical Properties Analysis

The compound “2-(Furan-2-yl)pyridin-4-amine” has a molecular weight of 160.17 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Domino Reactions for Derivative Synthesis : A study by Cui et al. (2018) developed an efficient metal-free three-component domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This process facilitates the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency Cui et al., 2018.

  • Synthesis of N-alkylated Derivatives : Research by El-Essawy and Rady (2011) on the synthesis of various N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine reveals a method for producing these compounds via alkylation with corresponding halo compounds El-Essawy & Rady, 2011.

  • DNA Intercalative Activity : A novel compound, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, synthesized by Jeon et al. (2017), acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound shows stronger activity and less DNA toxicity than etoposide, suggesting potential for caspase 3-independent anticancer activity Jeon et al., 2017.

  • Furan Synthesis Extension : Friedrich et al. (2002) explored extending the scope of a known furan synthesis to provide a novel route to 1,2,4-trisubstituted pyrroles, demonstrating the versatility of furan compounds in synthesizing heterocyclic frameworks Friedrich et al., 2002.

Biological Activity and Sensing Applications

  • Sensing Properties of Novel Eu(III) Complexes : Piccinelli et al. (2015) studied the structural, optical, and sensing properties of novel Eu(III) complexes with furan- and pyridine-based ligands. These complexes show potential as sensing devices, highlighting the application of furan derivatives in the development of optical sensors Piccinelli et al., 2015.

Safety And Hazards

The safety data sheet for “2-(Furan-2-yl)pyridin-4-amine” indicates that it is a hazardous compound. The signal word is “Warning”, and it has several precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “2-(Furan-2-yl)pyridin-4-amine” could involve further exploration of its biological activity and potential applications in medicinal chemistry. Pyrrolidine, a similar nitrogen-containing heterocycle, has been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, “2-(Furan-2-yl)pyridin-4-amine” could also be a promising scaffold for the development of new biologically active compounds.

properties

IUPAC Name

2-(furan-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIVANENPNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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